An In-depth Technical Guide to 2-Methylhexan-1-ol: Physicochemical Properties and Experimental Protocols
An In-depth Technical Guide to 2-Methylhexan-1-ol: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylhexan-1-ol (B1580601) (CAS No. 624-22-6) is a branched-chain primary alcohol with the chemical formula C₇H₁₆O.[1][2] This colorless liquid, characterized by a fragrant odor, is a valuable intermediate in organic synthesis.[1][3] Its applications span various industries, including the production of perfumes, cosmetics, coatings, solvents, and detergents.[1] Furthermore, its potential use in the synthesis of pharmaceutical compounds, such as Toll-like receptor (TLR) modulators, makes it a molecule of significant interest to the drug development community.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methylhexan-1-ol, along with detailed experimental protocols for its synthesis and analysis.
Physicochemical Properties
The physicochemical properties of 2-Methylhexan-1-ol are summarized in the tables below. These properties are crucial for its handling, application, and the design of synthetic routes.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆O | [1][2][4] |
| Molecular Weight | 116.20 g/mol | [2][3][4] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Fragrant | [1][3] |
| Density | 0.818 g/cm³ (at 20°C) | [1][2] |
| Boiling Point | 161-169 °C at 760 mmHg | [1][2][3][5] |
| Melting Point | -43 °C to -30.45 °C (estimate) | [1][6] |
| Flash Point | 61.8 °C (143 °F) | [2][5] |
| Refractive Index | 1.42 to 1.429 (at 20°C) | [2][6] |
| Vapor Pressure | 0.792 mmHg at 25 °C (estimate) | [2][5] |
| Solubility | Soluble in alcohol and other organic solvents; slightly soluble in water (4089 mg/L at 25°C) | [1][3][5] |
| logP (o/w) | 2.211 (estimate) | [5][6] |
Spectroscopic Data
Spectroscopic data is essential for the identification and structural elucidation of 2-Methylhexan-1-ol.
¹H NMR (Proton Nuclear Magnetic Resonance) [3][7]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 | Doublet of Doublets | 2H | -CH₂OH |
| ~1.6 | Multiplet | 1H | -CH(CH₃)- |
| ~1.2-1.4 | Multiplet | 6H | -CH₂-CH₂-CH₂- |
| ~0.9 | Triplet | 3H | -CH₂-CH₃ |
| ~0.85 | Doublet | 3H | -CH(CH₃)- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [7]
| Chemical Shift (δ) ppm | Assignment |
| ~68 | -CH₂OH |
| ~39 | -CH(CH₃)- |
| ~30 | -CH₂- |
| ~29 | -CH₂- |
| ~23 | -CH₂- |
| ~17 | -CH(CH₃)- |
| ~14 | -CH₂-CH₃ |
IR (Infrared) Spectroscopy [7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Strong, Broad | O-H Stretch |
| ~2950 | Strong | C-H Stretch (sp³) |
| ~2870 | Strong | C-H Stretch (sp³) |
| ~1460 | Medium | C-H Bend |
| ~1040 | Strong | C-O Stretch |
| m/z | Relative Intensity (%) | Assignment |
| 43 | 99.99 | [C₃H₇]⁺ |
| 56 | 32.40 | [C₄H₈]⁺ |
| 41 | 27.87 | [C₃H₅]⁺ |
| 69 | 21.95 | [C₅H₉]⁺ |
| 85 | 21.95 | [M-CH₂OH]⁺ |
Experimental Protocols
Synthesis of 2-Methylhexan-1-ol via Grignard Reaction
One common method for the synthesis of 2-Methylhexan-1-ol is through a Grignard reaction.[8] This involves the reaction of an appropriate Grignard reagent with an aldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Formaldehyde (B43269) (or paraformaldehyde)
-
Aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Aqueous sodium bicarbonate (NaHCO₃) solution (if acidic work-up is used)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (as initiator)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Drying tube (with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stir bar.
-
Initiation of Grignard Reagent Formation: Place magnesium turnings (1.0 eq) and a small crystal of iodine in the flask. Add enough anhydrous diethyl ether to cover the magnesium.
-
Addition of Alkyl Halide: Dissolve 1-bromo-2-methylpentane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of this solution to the magnesium to initiate the reaction.
-
Grignard Reagent Formation: Once the reaction starts (indicated by bubbling and a color change), add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Reaction with Formaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of formaldehyde in anhydrous diethyl ether to the reaction mixture.
-
Work-up: After the addition is complete, slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with distilled water, saturated sodium bicarbonate solution (if necessary), and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude product can be further purified by distillation.
Caption: Experimental workflow for the synthesis of 2-Methylhexan-1-ol.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: [7]
-
Sample Preparation: Dissolve a small amount of 2-Methylhexan-1-ol in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
Infrared (IR) Spectroscopy: [7]
-
Sample Preparation: As 2-Methylhexan-1-ol is a liquid, a neat sample can be used. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): [7]
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like 2-Methylhexan-1-ol, this is often done via a gas chromatography (GC) system for prior separation.
-
Data Acquisition: Obtain the mass spectrum using a suitable ionization technique, such as electron ionization (EI).
Chemical Properties and Reactivity
2-Methylhexan-1-ol is a primary alcohol and undergoes reactions typical of this functional group.
-
Oxidation: It can be oxidized to 2-methylhexanal (B3058890) or further to 2-methylhexanoic acid using appropriate oxidizing agents.
-
Esterification: It reacts with carboxylic acids or their derivatives to form esters.
-
Ether Synthesis: It can be converted to ethers, for example, through the Williamson ether synthesis.
-
Dehydration: Dehydration of 2-Methylhexan-1-ol can lead to the formation of alkenes, such as 2-methyl-1-hexene.
Caption: Reactivity pathways of 2-Methylhexan-1-ol.
Safety Information
2-Methylhexan-1-ol is a flammable liquid and vapor.[4][9] It may cause skin, eye, and respiratory tract irritation.[1][4] Therefore, it is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[1][10] Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as oxidizing agents.[1][9][10]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of 2-Methylhexan-1-ol, along with experimental protocols for its synthesis and analysis. The data and procedures presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile chemical compound. Adherence to proper safety protocols is paramount when handling this substance.
References
- 1. chembk.com [chembk.com]
- 2. 2-methylhexan-1-ol | 624-22-6 [chemnet.com]
- 3. 2-Methylhexan-1-ol | C7H16O | [benchchem.com]
- 4. 2-Methylhexanol | C7H16O | CID 43858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-methyl-1-hexanol, 624-22-6 [thegoodscentscompany.com]
- 6. 2-METHYL-1-HEXANOL CAS#: 624-22-6 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. echemi.com [echemi.com]
